5-Iodooxazole

Descripción general

Descripción

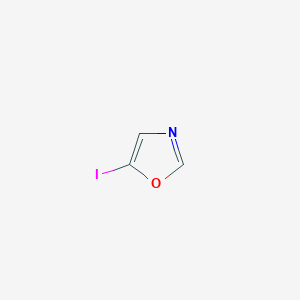

5-Iodooxazole is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms, with an iodine atom attached at the fifth position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodooxazole can be achieved through several methods. One common approach involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source. This method proceeds via a 5-exo-dig process, leading to the formation of the oxazole ring .

Industrial Production Methods: Industrial production of this compound typically involves the use of metal-catalyzed reactions. For example, the cyclization of terminal alkynes with n-butyllithium followed by treatment with molecular iodine and hydroxylamine . These methods are designed to be efficient and scalable for large-scale production.

Análisis De Reacciones Químicas

Halogen Dance Rearrangement

The halogen dance reaction enables the positional isomerization of iodo substituents on the oxazole ring. Lithium diisopropylamide (LDA) mediates the conversion of 5-iodooxazole to 4-iodooxazole through a deprotonation–iodide migration mechanism .

Key Findings:

-

Reaction Conditions: LDA in THF at −78°C, followed by quenching with iodine.

-

Catalyst: 2-(Butylsulfanyl)-5-bromooxazole enhances reaction efficiency by stabilizing intermediates .

Example Reaction:

Copper-Catalyzed C–N Coupling

This compound participates in Ullmann-type couplings to form aryl amines. Silver benzoate facilitates these reactions under mild conditions .

Key Substrates and Yields:

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| 5-Iodo-2-phenyloxazole (1j ) | 5-(Pyridin-2-one)-2-phenyloxazole | 64% | CuI, L-proline, 100°C |

| 4-Iodo-5-methyl-2-phenyloxazole (1k ) | 4-(Pyridin-2-one)-5-methyloxazole | 41% | CuI, Ag benzoate, 80°C |

Mechanistic Insight:

-

Silver benzoate activates the oxazole iodide for oxidative addition to copper .

-

Steric hindrance at the 4-position reduces yields compared to 5-substituted derivatives .

Photo-Oxidation with Singlet Oxygen

This compound undergoes [4+2] cycloaddition with singlet oxygen (¹O₂), forming imino-anhydrides .

Kinetic Data:

Reaction Pathway:

\text{this compound} + \, ^1\text{O}_2 \rightarrow \text{Imino-anhydride} \rightarrow \text{Triamide} \quad[3]

Functional Group Transformations

The iodo group in this compound enables further functionalization:

Limitations:

-

Electron-withdrawing groups at the 4-position hinder reactivity .

-

Steric bulk reduces coupling efficiency (e.g., 4-methyl substituent yields 41%) .

Stability and Degradation

This compound is susceptible to hydrolysis under acidic conditions, cleaving to form carboxylic acids and ammonia .

Hydrolysis Pathway:

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 5-Iodooxazole is utilized as a building block for creating more complex heterocyclic compounds. Its iodine atom enhances reactivity compared to other halogenated oxazoles, allowing for the development of novel derivatives with tailored properties.

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromooxazole | Bromine atom at 2-position | Generally less reactive than iodinated analogs |

| 4-Iodooxazole | Iodine at the 4-position | Different reactivity profile due to position |

| Iodoquinoline | Quinolone structure with iodine | Exhibits different biological activities |

Biology

Research indicates that derivatives of this compound exhibit potential biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds containing this compound can inhibit various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest that the compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle modulation and pro-apoptotic effects.

A notable study highlighted that iodinated compounds often display enhanced cytotoxicity against cancer cells compared to their non-iodinated counterparts, suggesting a promising avenue for drug development.

Medicine

In medicinal chemistry, this compound is being explored for its role as a pharmacophore in drug discovery. Its unique structural characteristics may facilitate the design of new therapeutic agents targeting specific diseases. Current research focuses on:

- Drug Development : Investigating its potential as an active pharmaceutical ingredient (API) in formulations aimed at treating infections and cancers.

- Therapeutic Agents : Developing analogs of this compound that can act on specific biological targets related to disease mechanisms.

Case Study 1: Anticancer Activity

A recent study synthesized a series of this compound derivatives and evaluated their cytotoxic effects against various cancer cell lines. The most promising derivative demonstrated a significant reduction in cell viability compared to control groups, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives against Staphylococcus aureus and Escherichia coli. Results showed that specific modifications to the oxazole ring enhanced antibacterial activity, highlighting the compound's versatility in developing new antibiotics.

Mecanismo De Acción

The mechanism of action of 5-Iodooxazole involves its interaction with various molecular targets. For example, in halogen dance reactions, the iodine atom is transferred to different positions on the oxazole ring, facilitating the formation of polysubstituted aromatic systems . This reactivity is crucial for its role in synthetic chemistry and drug development.

Comparación Con Compuestos Similares

Isoxazole: A structurally similar compound with a nitrogen atom at the third position and an oxygen atom at the first position.

Benzoxazole: Contains a fused benzene ring, offering different electronic properties and reactivity.

Thiazole: Similar to oxazole but with a sulfur atom replacing the oxygen atom.

Uniqueness of 5-Iodooxazole: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific synthetic transformations that are not possible with other oxazole derivatives .

Actividad Biológica

5-Iodooxazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its synthesis, pharmacological properties, and case studies that highlight its potential applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of an iodine atom at the 5-position of the oxazole ring. The general structure can be represented as follows:

The synthesis of this compound typically involves iodination of oxazole derivatives, often using reagents such as iodine or iodide salts under acidic conditions. Various synthetic routes have been explored to optimize yield and purity, with some methods demonstrating significant improvements in efficiency and scalability .

Biological Activity

This compound exhibits a range of biological activities, which can be categorized into several key areas:

1. Anticancer Activity

- Mechanism of Action : Research indicates that compounds containing oxazole rings, including this compound, can inhibit histone deacetylases (HDACs), leading to altered gene expression and apoptosis in cancer cells. For instance, studies have shown that analogs of this compound display significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells .

- Case Study : A study demonstrated that a derivative of this compound exhibited an IC50 value of approximately 0.079 μM against a specific cancer cell line, indicating potent anticancer properties .

2. Antimicrobial Properties

- Activity Against Pathogens : this compound has shown effectiveness against a range of bacterial and fungal pathogens. Its mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways .

- Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

3. Neurological Effects

- Neuroprotective Potential : Preliminary studies suggest that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

- Case Study : In vitro experiments indicated that treatment with this compound resulted in reduced neuronal apoptosis in models of neurodegeneration, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. SAR studies have indicated that substituents on the oxazole ring can enhance or diminish its biological efficacy:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the oxazole ring has been shown to increase potency against certain targets.

- Hydrophobicity : Increasing hydrophobic character through alkyl substitutions can improve membrane permeability and bioavailability.

Propiedades

IUPAC Name |

5-iodo-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2INO/c4-3-1-5-2-6-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHFPCSDFLZHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2174001-43-3 | |

| Record name | 5-iodo-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.